1-(2,3-Dimethoxyphenyl)guanidine
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Overview
Description
1-(2,3-Dimethoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound’s structure consists of a guanidine group attached to a 2,3-dimethoxyphenyl ring, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)guanidine typically involves the reaction of 2,3-dimethoxyaniline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and cyanamides . The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation to facilitate the formation of the guanidine group.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques such as continuous flow reactors and high-pressure reactors to optimize yield and efficiency. The use of transition metal catalysts and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxybenzyl)guanidine
- N-(3,4-Dimethoxyphenyl)methylguanidine
- N-(2,3-Dimethoxyphenyl)guanidine
Uniqueness
1-(2,3-Dimethoxyphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)guanidine |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-5-3-4-6(8(7)14-2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
InChI Key |
GRVPZGUWNISXGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)N=C(N)N |
Origin of Product |
United States |
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